molecular formula C11H17N3OS B2482375 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide CAS No. 946680-80-4

2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide

Cat. No.: B2482375
CAS No.: 946680-80-4
M. Wt: 239.34
InChI Key: MTNFQMZEPSTTCG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As a compound used in proteomics research , it may influence protein synthesis or degradation pathways, but this is speculative and requires further investigation.

Result of Action

As a compound used in proteomics research , it may have effects on protein expression or function, but this is speculative and requires further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide typically involves the reaction of piperazine with thien-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-N-(thien-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Piperazin-1-yl-N-(thien-2-ylmethyl)acetamide is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as an anticonvulsant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Piperazin-1-yl-N-(thiophen-2-ylmethyl)acetamide: Similar in structure but with slight variations in the thienyl group.

    N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Contains a phenyl group instead of a thienyl group.

Uniqueness

2-Piperazin-1-yl-N-(thien-2-ylmethyl)acetamide is unique due to its specific combination of piperazine and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

2-piperazin-1-yl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c15-11(9-14-5-3-12-4-6-14)13-8-10-2-1-7-16-10/h1-2,7,12H,3-6,8-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNFQMZEPSTTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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